![molecular formula C22H25N3O2 B2999317 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1787914-59-3](/img/structure/B2999317.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

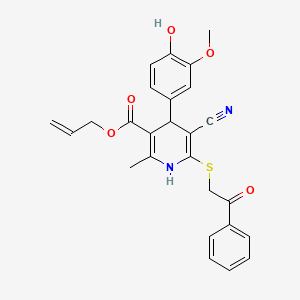

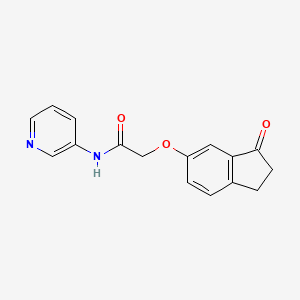

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been reported to have potent activities against FGFR1, 2, and 3 . It has been studied for its potential in cancer therapy, particularly in inhibiting the growth of breast cancer cells .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps . The deprotection of the SEM group of compound 5 was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and require careful analysis . The yield of the reaction was reported to be 76% .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques . For example, the ATR-FTIR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Synthesis Methodologies

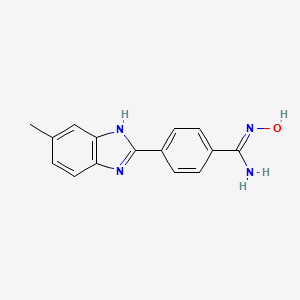

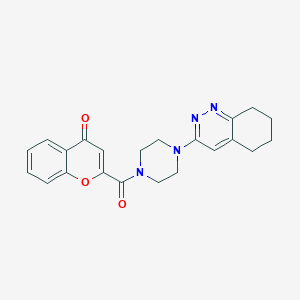

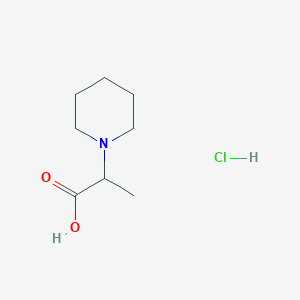

Research in the synthesis of complex heterocyclic compounds includes the development of novel methodologies for the functionalization and cyclization of carboxamides. For example, studies have shown the conversion of carboxylic acids into corresponding carboxamides through reactions with various amines, leading to the formation of diverse heterocyclic derivatives. These methodologies are crucial for the synthesis of compounds with potential applications in pharmaceuticals and materials science. The work by İ. Yıldırım, F. Kandemirli, and E. Demir on the functionalization reactions of certain carboxylic acids is a testament to the ongoing efforts in refining synthesis techniques (Yıldırım et al., 2005).

Biological Evaluation

Another important area of research involves the biological evaluation of novel compounds for their potential therapeutic effects. Compounds similar to the specified chemical structure have been synthesized and assessed for their anticancer and anti-inflammatory activities. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds (Rahmouni et al., 2016).

Chemical Interactions

The interaction of complex compounds with biological targets is another crucial aspect of scientific research. Studies on the molecular interaction of antagonists with cannabinoid receptors, for example, shed light on the potential medicinal applications of these compounds. Such research contributes to our understanding of how these molecules interact with biological systems at the molecular level (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

The compound acts as a potent inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to changes in cellular processes such as cell proliferation and migration .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibitory action on FGFRs disrupts these pathways, affecting their downstream effects .

Pharmacokinetics

This characteristic is generally beneficial for bioavailability, as compounds with lower molecular weights are often more readily absorbed and distributed throughout the body .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to the compound’s disruption of the FGFR signaling pathway and its downstream effects .

Biochemical Analysis

Biochemical Properties

The compound interacts with the Fibroblast Growth Factor Receptor (FGFR) family, which plays an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Cellular Effects

In vitro, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

properties

IUPAC Name |

4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21(22(10-16-27-17-11-22)19-7-2-1-3-8-19)24-13-5-14-25-15-9-18-6-4-12-23-20(18)25/h1-4,6-9,12,15H,5,10-11,13-14,16-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNVSCWLPSLUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)

![2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B2999244.png)

![(3-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2999248.png)

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)

![ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999253.png)